2-(Thietan-3-yl)essigsäure

Übersicht

Beschreibung

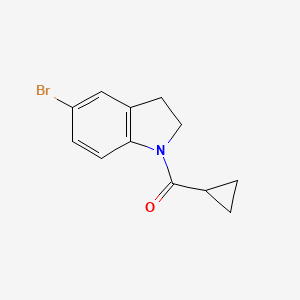

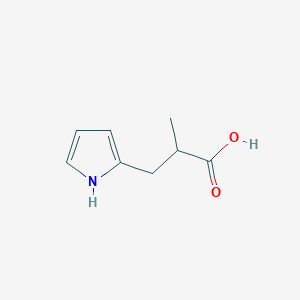

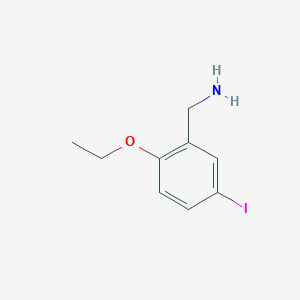

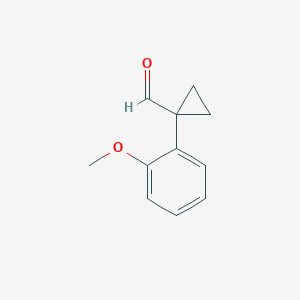

“2-(Thietan-3-yl)acetic acid” is an organic compound with the CAS Number: 1425935-32-5 . It has a molecular weight of 132.18 .

Molecular Structure Analysis

The InChI code for “2-(Thietan-3-yl)acetic acid” is1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) . This indicates that the compound has a thietan ring attached to an acetic acid group. Physical And Chemical Properties Analysis

“2-(Thietan-3-yl)acetic acid” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Neurophamakologische Forschung

„2-(Thietan-3-yl)essigsäure“ wurde auf ihre potenziellen Auswirkungen auf das zentrale Nervensystem untersucht. Die Forschung legt nahe, dass Verbindungen mit einem Thietanring, wie diese, eine stimulierende Wirkung auf adrenerge Systeme und eine hemmende Wirkung auf GABAerge Systeme aufweisen können, was auf antidepressive Eigenschaften hindeuten könnte .

Antidepressive Eigenschaften

Studien haben gezeigt, dass Thietanyl-Xanthin-Derivate, die strukturell mit „this compound“ verwandt sind, eine starke antidepressive Wirkung zeigen. Dies deutet darauf hin, dass „this compound“ auch auf ihre antidepressiven Wirkungen untersucht werden könnte .

Synthese von Derivaten

Die chemische Struktur von „this compound“ ermöglicht die Synthese verschiedener Derivate mit potenziellen pharmakologischen Aktivitäten. Diese Derivate könnten weiter auf ihre therapeutischen Anwendungen untersucht werden .

Chemische Forschung

Als chemische Einheit kann „this compound“ in der Forschung verwendet werden, um die Eigenschaften und Reaktionen von Thietan-haltigen Verbindungen zu verstehen. Dies kann zur Entwicklung neuer Chemikalien mit bestimmten gewünschten Eigenschaften beitragen .

Arzneimittelentwicklung

Der potenzielle Einfluss der Verbindung auf Neurotransmittersysteme macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere im Bereich der psychotropen Medikamente, wo die Modulation adrenerger und GABAerger Systeme relevant ist .

Pharmakokinetik und -dynamik

“this compound” kann in Studien verwendet werden, die darauf abzielen, die Pharmakokinetik (Absorption, Verteilung, Metabolismus und Ausscheidung) und die Pharmakodynamik (Wirkungen und Wirkmechanismen) von Thietan-basierten Verbindungen zu verstehen .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-(Thietan-3-yl)acetic acid are the adrenergic and GABA-ergic neurotransmission systems in the brain . This compound exhibits effects indicative of possible stimulatory action on adrenergic and inhibitory action on GABA-ergic neurotransmission .

Mode of Action

2-(Thietan-3-yl)acetic acid interacts with its targets by exhibiting a stimulatory action on the adrenergic system and an inhibitory action on the GABA-ergic system . At a dose of 12 mg/kg, it produces an activating effect on the serotoninergic system in addition to its action on the adrenergic and GABA-ergic systems . It also alters the activity of the cholinergic system .

Biochemical Pathways

The biochemical pathways affected by 2-(Thietan-3-yl)acetic acid include the adrenergic, GABA-ergic, serotoninergic, and cholinergic systems . The compound’s interaction with these systems results in changes in neurotransmission, which can have downstream effects on mood and behavior .

Pharmacokinetics

The compound’s effects at doses of 097 and 12 mg/kg suggest that it is bioavailable and can cross the blood-brain barrier to interact with its targets .

Result of Action

The molecular and cellular effects of 2-(Thietan-3-yl)acetic acid’s action include changes in neurotransmission in the adrenergic, GABA-ergic, serotoninergic, and cholinergic systems . These changes can result in altered mood and behavior, and the compound has been found to have antidepressant activity .

Action Environment

As a compound that interacts with neurotransmission systems in the brain, its action could potentially be influenced by factors such as diet, stress, and other environmental variables that can affect brain chemistry and function .

Biochemische Analyse

Biochemical Properties

2-(Thietan-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetyl-CoA carboxylase, where 2-(Thietan-3-yl)acetic acid acts as an inhibitor, affecting the enzyme’s activity in fatty acid biosynthesis . Additionally, it has been observed to interact with proteins involved in the GABAergic system, potentially influencing neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

The effects of 2-(Thietan-3-yl)acetic acid on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release, particularly affecting the serotoninergic and adrenergic systems . This modulation can lead to changes in cell signaling pathways, influencing gene expression and cellular metabolism. For instance, 2-(Thietan-3-yl)acetic acid has been found to upregulate the expression of genes involved in lipid metabolism, thereby altering cellular lipid profiles . These cellular effects underscore the compound’s potential in influencing cell function and its therapeutic promise.

Molecular Mechanism

At the molecular level, 2-(Thietan-3-yl)acetic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of their functions. For example, its binding to acetyl-CoA carboxylase results in the inhibition of fatty acid synthesis . Additionally, 2-(Thietan-3-yl)acetic acid has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy homeostasis . These molecular interactions highlight the compound’s multifaceted mechanism of action and its potential in therapeutic interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thietan-3-yl)acetic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2-(Thietan-3-yl)acetic acid can maintain its biochemical activity for several weeks, although a gradual decline in potency is observed . These temporal effects are crucial for understanding the compound’s long-term efficacy and stability in therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Thietan-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antidepressant activity without significant side effects . At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-(Thietan-3-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 2-(Thietan-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 2-(Thietan-3-yl)acetic acid can accumulate in specific tissues, such as the liver and brain . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Thietan-3-yl)acetic acid plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . Understanding the subcellular localization of 2-(Thietan-3-yl)acetic acid is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

IUPAC Name |

2-(thietan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJDZMWQGWVIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

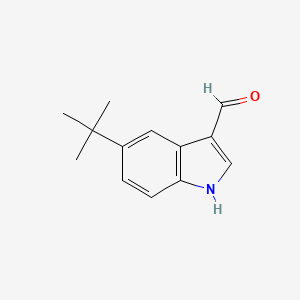

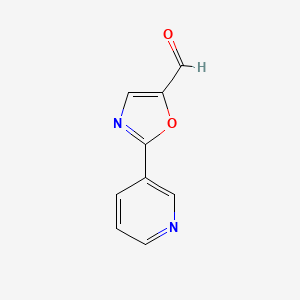

![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)

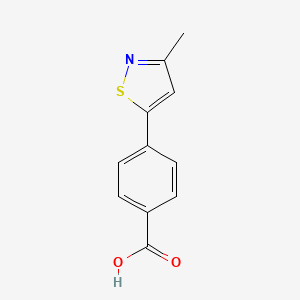

![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)